m-PEG12-Säure

Übersicht

Beschreibung

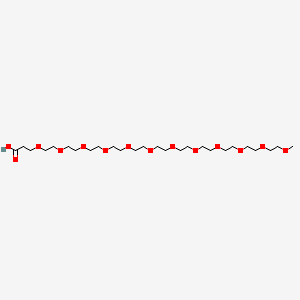

M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of m-PEG12-acid can readily react with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Molecular Structure Analysis

The molecular formula of m-PEG12-acid is C26H52O14 . The InChI is 1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) . The Canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis

The molecular weight of m-PEG12-acid is 588.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 36 . The topological polar surface area is 148 Ų . The heavy atom count is 40 .Wissenschaftliche Forschungsanwendungen

Arzneimittel-Abgabesysteme

m-PEG12-Säure wird oft bei der Entwicklung von Arzneimittel-Abgabesystemen eingesetzt. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien {svg_1}, was die Abgabe von Arzneimitteln, die sonst unlöslich oder schlecht wasserlöslich sind, verbessern kann.

Protein-Pegylierung

this compound kann zur Pegylierung von Proteinen verwendet werden {svg_2}. Pegylierung ist ein Prozess, bei dem Polyethylenglykol (PEG) an Proteine und andere Biomoleküle gebunden wird, um deren Löslichkeit zu erhöhen und die Aggregation zu verringern {svg_3}. Dies kann die Stabilität und Bioverfügbarkeit von therapeutischen Proteinen verbessern.

Oberflächenmodifikation

Die hydrophile Natur von this compound macht sie für die Oberflächenmodifikation geeignet {svg_4}. Sie kann verwendet werden, um hydrophile Oberflächen auf einer Vielzahl von Materialien zu erzeugen, was in einer Reihe von Anwendungen von Vorteil sein kann, von medizinischen Geräten bis hin zu industriellen Prozessen.

Biokonjugation

this compound kann für die Biokonjugation verwendet werden {svg_5}. Dies beinhaltet die Anbindung von PEG an ein Biomolekül, wie z. B. ein Protein oder einen Antikörper. Dies kann die Eigenschaften des Biomoleküls, wie z. B. seine Stabilität oder Löslichkeit, verbessern.

Synthese von Dendrimeren

This compound kann bei der Synthese von Dendrimeren verwendet werden, die hochverzweigte, sternförmige Makromoleküle mit Nanometerabmessungen sind. Dendrimere werden in einer Vielzahl von Anwendungen eingesetzt, darunter die Arzneimittel-Abgabe und die Herstellung von Leuchtdioden (LEDs).

Jede dieser Anwendungen nutzt die einzigartigen Eigenschaften von this compound, einschließlich ihrer Hydrophilie und ihrer Fähigkeit, stabile Amidbindungen mit primären Aminogruppen zu bilden {svg_6}. Dies macht es zu einem vielseitigen Werkzeug in einer Vielzahl von wissenschaftlichen Forschungsanwendungen.

Wirkmechanismus

Target of Action

m-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The primary target of m-PEG12-acid is primary amine groups . These primary amine groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows m-PEG12-acid to link molecules together, hence its classification as a linker. The formation of the amide bond is a key interaction that results in the conjugation of the m-PEG12-acid to its target molecule.

Pharmacokinetics

The pharmacokinetics of m-PEG12-acid, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would be influenced by the specific molecules it is linked to. The hydrophilic peg spacer in m-peg12-acid is known to increase solubility in aqueous media , which could enhance its bioavailability.

Action Environment

The action, efficacy, and stability of m-PEG12-acid can be influenced by various environmental factors. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for m-PEG12-acid to form amide bonds . Furthermore, the hydrophilic nature of the PEG spacer in m-PEG12-acid suggests that it may be more effective and stable in aqueous environments .

Safety and Hazards

While specific safety and hazard information for m-PEG12-acid was not found, similar compounds like m-PEG12-amine have been noted to be very toxic if swallowed, irritating to skin, and pose a risk of serious damage to eyes . They are also toxic and pose a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn children .

Zukünftige Richtungen

M-PEG12-acid is a PEG linker with a terminal carboxylic acid, which can react with primary amine groups to form a stable amide bond . This property makes it useful in the synthesis of PROTACs , which are a promising approach for the development of targeted therapy drugs . Therefore, the future directions of m-PEG12-acid could involve further exploration of its potential in drug development and targeted therapies .

Biochemische Analyse

Biochemical Properties

m-PEG12-acid plays a significant role in biochemical reactions. It interacts with primary amine groups to form a stable amide bond . This interaction is facilitated by the presence of activators . The hydrophilic PEG spacer in m-PEG12-acid increases its solubility in aqueous media .

Cellular Effects

The cellular effects of m-PEG12-acid are primarily related to its role as a PEG linker. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of m-PEG12-acid involves its role as a PEG linker in the formation of PROTACs . The terminal carboxylic acid of m-PEG12-acid reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . The resulting PROTACs can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

The temporal effects of m-PEG12-acid in laboratory settings are primarily related to its stability and solubility. The hydrophilic PEG spacer in m-PEG12-acid increases its solubility in aqueous media , which can influence its effects over time

Metabolic Pathways

As a PEG linker, m-PEG12-acid is primarily involved in the formation of PROTACs

Transport and Distribution

As a PEG linker, it is primarily used in the synthesis of PROTACs

Subcellular Localization

As a PEG linker, it is primarily used in the synthesis of PROTACs

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAKFNFKUHXFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

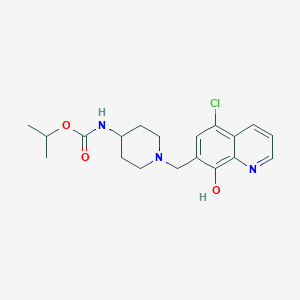

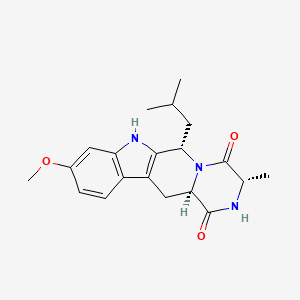

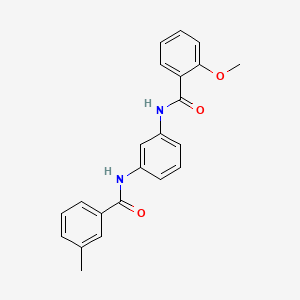

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)